

# Spectroscopic Analysis of Trichloropyrimidines: A Technical Guide

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## Compound of Interest

Compound Name: 4,5,6-Trichloropyrimidine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for chloropyrimidine isomers, with a focus on providing reference data and outlining the methodologies for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While specific experimental spectra for **4,5,6-trichloropyrimidine** are not readily available in public spectral databases, this document presents the available data for the closely related isomer, 2,4,6-trichloropyrimidine, to serve as a valuable comparative resource. The experimental protocols detailed herein are broadly applicable for the spectroscopic characterization of **4,5,6-trichloropyrimidine** and similar heterocyclic compounds.

## Data Presentation: Spectroscopic Data for 2,4,6-Trichloropyrimidine

The following tables summarize the available quantitative spectroscopic data for 2,4,6-trichloropyrimidine. It is important to note that this data is for a structural isomer of **4,5,6-trichloropyrimidine** and should be used as a reference with this distinction in mind.

Table 1: <sup>1</sup>H NMR Data for 2,4,6-Trichloropyrimidine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.45	Singlet	H5

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

Table 2: <sup>13</sup>C NMR Data for 2,4,6-Trichloropyrimidine

Chemical Shift ( $\delta$ ) ppm	Assignment
162.88	C2, C6
160.10	C4
120.04	C5

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz[1]

Table 3: IR Absorption Data for 2,4,6-Trichloropyrimidine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3108.63	Medium	Aromatic C-H Stretch
1529.23	Strong	C=N/C=C Stretch
1276.57	Strong	C-N Stretch
834.45	Strong	C-Cl Stretch
754.17	Weak	C-H Out-of-plane Bend

Sample Preparation: KBr disc[1]

Table 4: Mass Spectrometry Data for 2,4,6-Trichloropyrimidine

m/z	Relative Intensity (%)	Assignment
182	100	[M] <sup>+</sup>
184	97	[M+2] <sup>+</sup>
147	30	[M-Cl] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above and are recommended for the analysis of **4,5,6-trichloropyrimidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

Sample Preparation:

- Weigh approximately 10-20 mg of the solid 2,4,6-trichloropyrimidine sample.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a single-pulse <sup>1</sup>H NMR spectrum at a spectral width sufficient to cover the aromatic region (e.g., 0-10 ppm).
- Reference the spectrum to the residual solvent peak of CDCl<sub>3</sub> at 7.26 ppm.

### **<sup>13</sup>C NMR Acquisition:**

- Switch the spectrometer to the <sup>13</sup>C channel.
- Acquire a proton-decoupled <sup>13</sup>C NMR spectrum at a spectral width of approximately 0-200 ppm.
- Reference the spectrum to the solvent peak of CDCl<sub>3</sub> at 77.16 ppm.

## **Infrared (IR) Spectroscopy**

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR accessory (or equivalent).

### **Sample Preparation (KBr Pellet Method):**

- Place a small amount (1-2 mg) of the solid 2,4,6-trichloropyrimidine sample in an agate mortar.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
- Thoroughly grind the mixture to a fine, homogeneous powder.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

### **IR Spectrum Acquisition:**

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the IR spectrum over a range of 4000 to 400 cm<sup>-1</sup>.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A NIST Mass Spectrometry Data Center instrument (or equivalent) capable of electron ionization.

Sample Introduction:

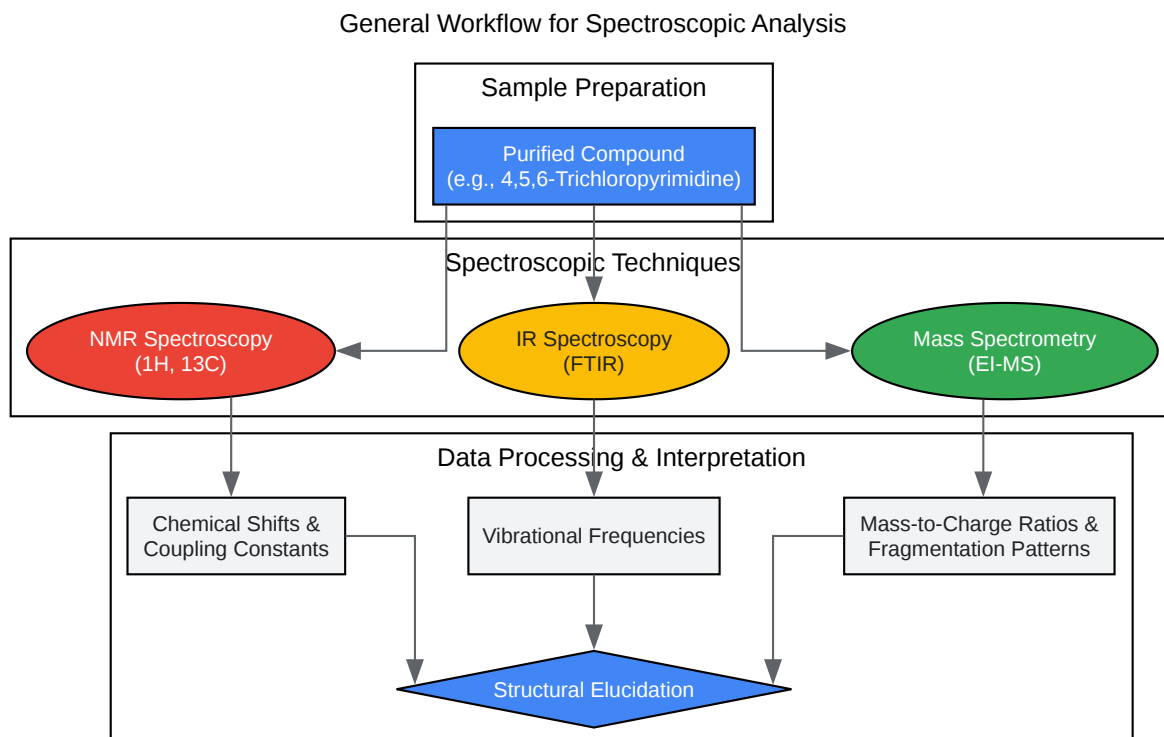
- The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized in the ion source.

Ionization and Analysis:

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting positively charged ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,5,6-trichloropyrimidine**.



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
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